3-cyclohexyl-1-(cyclopropylmethyl)-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one

medicinal chemistry structure–activity relationship triazolone

3-Cyclohexyl-1-(cyclopropylmethyl)-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one (CAS 2200844-56-8, MF C13H21N3O, MW 235.33 g/mol) is a fully synthetic, trisubstituted 1,2,4-triazol-5-one derivative bearing a cyclohexyl group at C-3, a cyclopropylmethyl moiety at N-1, and a methyl substituent at N-4. The compound falls within the broad structural scope of cyclohexyl-substituted triazoles claimed as V1a receptor modulators.

Molecular Formula C13H21N3O
Molecular Weight 235.331
CAS No. 2200844-56-8
Cat. No. B2555562
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-cyclohexyl-1-(cyclopropylmethyl)-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one
CAS2200844-56-8
Molecular FormulaC13H21N3O
Molecular Weight235.331
Structural Identifiers
SMILESCN1C(=NN(C1=O)CC2CC2)C3CCCCC3
InChIInChI=1S/C13H21N3O/c1-15-12(11-5-3-2-4-6-11)14-16(13(15)17)9-10-7-8-10/h10-11H,2-9H2,1H3
InChIKeyPHWKRWIFZXVGJC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Cyclohexyl-1-(cyclopropylmethyl)-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one (CAS 2200844-56-8): Structural Profile and Procurement-Relevant Class Context


3-Cyclohexyl-1-(cyclopropylmethyl)-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one (CAS 2200844-56-8, MF C13H21N3O, MW 235.33 g/mol) is a fully synthetic, trisubstituted 1,2,4-triazol-5-one derivative bearing a cyclohexyl group at C-3, a cyclopropylmethyl moiety at N-1, and a methyl substituent at N-4. The compound falls within the broad structural scope of cyclohexyl-substituted triazoles claimed as V1a receptor modulators [1]. The 4,5-dihydro-1H-1,2,4-triazol-5-one scaffold is historically associated with antibacterial, antitumor, anti-HIV, antioxidant, and enzyme-inhibitory activities [2]. However, at the time of this evidence assessment, no primary research publication, patent example, or curated bioactivity database entry could be identified that provides experimental quantitative data specifically for CAS 2200844-56-8.

Why Generic 1,2,4-Triazol-5-one Replacement Is Not Advisable Without Compound-Specific Data for CAS 2200844-56-8


The 1,2,4-triazol-5-one pharmacophore is exquisitely sensitive to the nature and position of substituents. Published structure–activity relationship (SAR) campaigns on 4,5-dihydro-1H-1,2,4-triazol-5-one derivatives demonstrate that even minor alterations—such as replacing an N-4 amino group with a methyl group or swapping a phenyl ring for a cyclohexyl moiety—can shift bioactivity profiles from antibacterial to antitumor or abolish activity entirely [1]. The target compound carries a unique combination of a bulky cyclohexyl (C-3), a metabolically distinctive cyclopropylmethyl (N-1), and a compact N-4 methyl group. Without compound-specific quantitative data, no inference about functional interchangeability with closely related analogs (e.g., 4-cyclohexyl-1,3-dimethyl analog, CAS 2200573-87-9, or 4-cyclopropyl-1-(cyclopropylmethyl)-3-methyl analog, CAS 2199472-59-6) can be scientifically defended. The evidence gap underscored here is the direct rationale for the comparative evidence sections that follow.

Quantitative Comparative Evidence for CAS 2200844-56-8: Differentiation Dimensions Versus Closest Structural Analogs


Structural Differentiation: N1-Cyclopropylmethyl vs. N1-Methyl in 4-Cyclohexyl-1,3-dimethyl-4,5-dihydro-1H-1,2,4-triazol-5-one

The target compound incorporates an N1-cyclopropylmethyl substituent, whereas one of its closest commercially available analogs—4-cyclohexyl-1,3-dimethyl-4,5-dihydro-1H-1,2,4-triazol-5-one (CAS 2200573-87-9)—carries a simple N1-methyl group [1]. The cyclopropylmethyl group has been independently recognized in medicinal chemistry for its ability to modulate metabolic stability and target affinity through stereoelectronic effects, including reduced accessibility to oxidative enzymes [2][3]. No head-to-head experimental comparison of the two compounds has been published; therefore the quantitative impact of this structural difference on any specific biological endpoint remains uncharacterized.

medicinal chemistry structure–activity relationship triazolone

C3 Substituent Differentiation: Cyclohexyl vs. Cyclopropyl in 4-Cyclopropyl-1-(cyclopropylmethyl)-3-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one

The target compound bears a cyclohexyl ring at C3, whereas the analog 4-cyclopropyl-1-(cyclopropylmethyl)-3-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one (CAS 2199472-59-6) carries a cyclopropyl group at the equivalent position (the numbering convention differs due to tautomeric representation) . Cyclohexyl imparts greater steric bulk and conformational flexibility (chair–chair interconversion), while cyclopropyl is rigid and planar. In the broader triazolone SAR literature, the size and shape of the C3 substituent have been shown to critically influence antibacterial and antitumor activity [1]. No direct comparative assay data exist for this specific pair of compounds.

medicinal chemistry conformational analysis triazolone

N4 Substituent Differentiation: Methyl vs. Hydroxy in 3-Cyclohexyl-4-hydroxy-1H-1,2,4-triazol-5(4H)-one

The target compound carries an N4-methyl group, while the analog 3-cyclohexyl-4-hydroxy-1H-1,2,4-triazol-5(4H)-one (CAS 112799-92-5) bears an N4-hydroxy substituent [1]. The N4-hydroxy analog can act as a hydrogen-bond donor, whereas the N4-methyl analog acts exclusively as a hydrogen-bond acceptor. This difference is known to affect solubility, permeability, and target engagement in related heterocyclic series [2]. No direct comparative solubility, permeability, or bioactivity data are available for these two specific compounds.

physicochemical properties hydrogen bonding triazolone

Scaffold-Level Differentiation: Triazol-5-one vs. Triazol-3-one Core and Patent Landscape Positioning

The 4,5-dihydro-1H-1,2,4-triazol-5-one scaffold of CAS 2200844-56-8 is structurally distinct from the 2,4-dihydro-3H-1,2,4-triazol-3-one (triazol-3-one) core found in Bayer's PREP inhibitor patent series (EP3707141) [1] and from the triazol-3-one PPARα agonists such as LY518674 [2]. The triazol-5-one tautomer presents a different hydrogen-bonding pattern and electron distribution compared to triazol-3-one, which can translate into distinct target engagement profiles. The Hoffmann-La Roche patent (US 2023/0202990) broadly claims cyclohexyl-substituted triazoles as V1a receptor modulators, providing an IP framework within which CAS 2200844-56-8 could be positioned [3]. No quantitative target-engagement data exist for this compound.

intellectual property scaffold novelty V1a receptor

Recommended Research and Procurement Application Scenarios for CAS 2200844-56-8 Based on Available Structural Evidence


V1a Receptor Antagonist Lead Optimization and SAR Expansion

Given that the Hoffmann-La Roche patent (US 2023/0202990) broadly claims cyclohexyl-substituted triazoles as V1a receptor modulators [1], CAS 2200844-56-8 is structurally positioned as a candidate for V1a antagonist screening. Its N1-cyclopropylmethyl group may confer metabolic advantages over N1-methyl analogs [2], making it a rational inclusion in SAR campaigns aimed at improving pharmacokinetic properties while maintaining on-target V1a activity. Procurement is recommended specifically for teams actively working within the V1a receptor modulator chemical space.

Cyclopropylmethyl-Containing Fragment and Scaffold-Hopping Libraries

The cyclopropylmethyl moiety is increasingly employed in medicinal chemistry to enhance metabolic stability and modulate target binding [2][3]. CAS 2200844-56-8 can serve as a cyclopropylmethyl-bearing triazolone building block for fragment-based drug discovery or scaffold-hopping exercises where the goal is to explore cyclopropylmethyl SAR in heterocyclic contexts beyond opioids and CNS agents. Its structural differentiation from the more common cyclopropyl or methyl analogs supports its inclusion in diversity-oriented screening collections.

Computational Chemistry and Physicochemical Property Profiling

The combination of cyclohexyl, cyclopropylmethyl, and N4-methyl substituents in CAS 2200844-56-8 provides a useful test case for computational models predicting logP, solubility, and permeability. The compound fills a gap in commercially available triazolone chemical space where cyclohexyl and cyclopropylmethyl groups co-occur. Procurement is suitable for groups developing or validating in silico ADMET models that require structurally diverse, experimentally uncharacterized molecules.

Antimicrobial and Antitumor Screening in Academic Settings

The 4,5-dihydro-1H-1,2,4-triazol-5-one scaffold has a historical track record of antibacterial, antitumor, and anti-HIV activity in academic screening studies [4]. CAS 2200844-56-8, as a novel substitution pattern within this scaffold, can be included in phenotypic screening panels for antimicrobial or anticancer activity. Procurement is appropriate for academic groups seeking to expand the chemical diversity of their screening libraries with underexplored triazolone derivatives.

Quote Request

Request a Quote for 3-cyclohexyl-1-(cyclopropylmethyl)-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.